molecular formula C7H9ClN2 B056329 2-Chloro-4-propylpyrimidine CAS No. 111196-80-6

2-Chloro-4-propylpyrimidine

Cat. No. B056329
CAS RN: 111196-80-6
M. Wt: 156.61 g/mol
InChI Key: CGLUHKKJYQSSEX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, such as 2-chloro-4-propylpyrimidine, often involves multi-step chemical reactions, including halogenation, alkylation, and cross-coupling reactions. An example of the synthesis of related pyrimidine derivatives involves electrochemical reductive cross-coupling between chloro-pyrimidines and aryl halides, offering a pathway to functionalized arylpyrimidines under mild conditions (Sengmany et al., 2011).

Molecular Structure Analysis

Pyrimidine derivatives' molecular structures can be elucidated using various spectroscopic and X-ray crystallographic techniques. Studies on similar compounds, such as 4-methylpyrimidine ligands, highlight the weak binding to metal centers in coordination complexes, as reflected by the bond distances and angles that provide insights into the ligand's electronic environment and steric demands (Cini et al., 1999).

Chemical Reactions and Properties

Pyrimidine derivatives undergo a variety of chemical reactions, including nucleophilic substitutions and ring transformations, which are pivotal for synthesizing targeted molecular structures. For example, the conversion of chloro-phenylpyrimidine into amino-phenylpyrimidine through an addition-elimination mechanism showcases the chemical reactivity of the pyrimidine ring (Meeteren & Plas, 2010).

Scientific Research Applications

  • Preparation of Fused Pyridopyrimidine and Pyridothienotriazine Derivatives : "2-Chloro-4-propylpyrimidine" derivatives were utilized in synthesizing pyridopyrimidine and fused pyridopyrimidine derivatives, with some showing potent antimicrobial activity (Rashad et al., 2005).

  • Synthesis of Fungicidal Anilinopyrimidines : Research focused on the synthesis of 2-anilinopyrimidine derivatives for fungicidal activities against Botrytis cinerea, a plant pathogen. Substituents at different positions of the pyrimidine ring, including chloro and propyl groups, significantly influenced the fungicidal activity (Nagata et al., 2004).

  • Photochemistry of 2-Chloropyrimidine : The photochemical behavior of 2-chloropyrimidine was explored, revealing the formation of various pyrimidine derivatives upon UV irradiation, which could be relevant to "2-Chloro-4-propylpyrimidine" (Lindqvist et al., 2002).

  • Electrochemical Synthesis of Arylpyrimidines : An electrochemical method was developed for synthesizing 4-amino-6-arylpyrimidines from 4-amino-6-chloro-pyrimidines, indicating potential synthetic applications for chloro-substituted pyrimidines (Sengmany et al., 2011).

  • Discovery of GPR119 Agonists : Novel 4-amino-2-phenylpyrimidine derivatives, similar in structure to "2-Chloro-4-propylpyrimidine," were synthesized as potent GPR119 agonists, showing promise for treating diabetes (Negoro et al., 2012).

  • Conversion of 4-Chloro-2-Phenylpyrimidine : Research on the transformation of 4-chloro-2-phenylpyrimidine, a related compound, to its amino derivative via an addition-elimination mechanism (Meeteren & Plas, 2010).

Safety and Hazards

The safety data sheet for 2-Chloro-4-propylpyrimidine indicates that it is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. Therefore, it is recommended to use personal protective equipment and avoid creating dust when handling this compound .

Mechanism of Action

properties

IUPAC Name

2-chloro-4-propylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-2-3-6-4-5-9-7(8)10-6/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLUHKKJYQSSEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80548475
Record name 2-Chloro-4-propylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80548475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-propylpyrimidine

CAS RN

111196-80-6
Record name 2-Chloro-4-propylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80548475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name -Chloro-4-propylpyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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